REACTION_CXSMILES
|
[C:1]12[CH2:9][O:8][CH2:7][C:2]1=[CH:3][CH:4]=[CH:5][CH:6]=2.[N+]([O-])(O)=[O:11].O>C(O)(=O)C>[CH:7](=[O:11])[C:2]1[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:9]=[O:8]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C=12C(=CC=CC1)COC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
163.8 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=12C(=CC=CC1)COC2
|
Name
|
|
Quantity
|
198.8 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under these conditions for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1000-ml three-neck flask equipped with a thermometer, a reflux condenser and a stirrer
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C=O)=CC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |